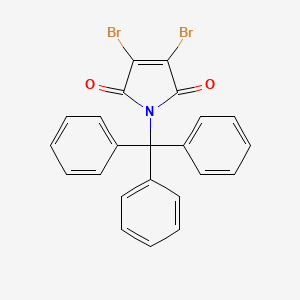

N-Trityl-2,3-dibromomaleimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Trityl-2,3-dibromomaleimide” is a chemical compound with the molecular formula C23H15Br2NO2 . It is a type of N-substituted maleimide . These compounds are known for their excellent thermal stability and electron-withdrawing properties, which are based on a rigid five-membered ring in the backbone .

Synthesis Analysis

The synthesis of 2,3-dibromo-N-substituted maleimide (DBrRMI) derivatives, such as “N-Trityl-2,3-dibromomaleimide”, can be easily achieved in two steps from known RMIs . The coupling polymerizations of DBrRMI were carried out using palladium or nickel catalysts .Molecular Structure Analysis

The molecular structure of “N-Trityl-2,3-dibromomaleimide” is characterized by its molecular formula C23H15Br2NO2 . The compound has a molecular weight of 497.18 .Chemical Reactions Analysis

The compound has been used in the synthesis of π-conjugated polymers, which are particularly interesting in the field of electro-optic materials due to their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence . The Suzuki–Miyaura cross-coupling of boronic acid derivatives with halide compounds by palladium catalyst and Yamamoto coupling reaction of aryl halide compounds using bis (1,5-cyclooctadiene)nickel (Ni (COD) 2) as zerovalent nickel complexes have been widely used .Physical And Chemical Properties Analysis

“N-Trityl-2,3-dibromomaleimide” is a cyclic imide . More specific physical and chemical properties of the compound are not provided in the papers retrieved.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“N-Trityl-2,3-dibromomaleimide” is widely used in organic synthesis. It plays a crucial role in the synthesis of tris(tetrathiaaryl)methyl radicals . These radicals have promising applications and unique properties . Furthermore, it’s used in the synthesis of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers . These polymers are particularly interesting in the field of electro-optic materials .

Drug Discovery

This compound is also an invaluable tool in drug discovery. It’s used in the optimization of the dibromomaleimide (DBM) platform for native antibody conjugation . The use of dibromomaleimides designed to undergo accelerated post-conjugation hydrolysis has been described . This approach offers a convenient way to generate site-selective antibody conjugates from native antibodies .

Biomolecular Labeling

“N-Trityl-2,3-dibromomaleimide” is used in biomolecular labeling. It’s used in the process of disulfide bridging, which offers a convenient approach to generate site-selective antibody conjugates from native antibodies .

Development of Constrained Peptides

The compound is used in the development of constrained peptides for inhibition of protein–protein interactions . This is an emerging strategy in chemical biology and drug discovery . The manuscript introduces a versatile, rapid, and reversible approach to constrain peptides in a bioactive helical conformation .

Pharmaceutical Testing

“N-Trityl-2,3-dibromomaleimide” is used for pharmaceutical testing . It’s a high-quality reference standard that provides accurate results .

Material Science

The compound is used in the field of material science, particularly in the development of electro-optic materials . The polymers synthesized using “N-Trityl-2,3-dibromomaleimide” exhibit desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence .

Safety and Hazards

When handling “N-Trityl-2,3-dibromomaleimide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Zukünftige Richtungen

The future directions of “N-Trityl-2,3-dibromomaleimide” research could involve further exploration of its use in the synthesis of π-conjugated polymers, given their potential applications in the field of electro-optic materials . Additionally, the compound’s efficacy at insertion into peptidic disulfide bonds suggests potential applications in the development of antibody conjugates .

Wirkmechanismus

Target of Action

The primary target of N-Trityl-2,3-dibromomaleimide is native antibodies . The compound is used to generate site-selective antibody conjugates . These conjugates are designed to bind specifically to certain antigens, which are typically proteins or carbohydrates that the immune system recognizes as foreign.

Mode of Action

N-Trityl-2,3-dibromomaleimide interacts with its targets through a process known as disulfide bridging . This involves the use of dibromomaleimides, which are designed to undergo accelerated post-conjugation hydrolysis . The conjugation and hydrolysis serve to ‘lock’ the conjugates as robustly stable maleamic acids . This process is achieved in just over 1 hour .

Biochemical Pathways

The biochemical pathway affected by N-Trityl-2,3-dibromomaleimide involves the generation of site-selective antibody conjugates from native antibodies . The resulting conjugates are robustly stable maleamic acids .

Result of Action

The result of N-Trityl-2,3-dibromomaleimide’s action is the formation of site-selective antibody conjugates . These conjugates are robustly stable maleamic acids . The process also infers significant improvements in homogeneity, as demonstrated by mass spectrometry analysis .

Eigenschaften

IUPAC Name |

3,4-dibromo-1-tritylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDKRGOBBHAODC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661728 |

Source

|

| Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160989-35-5 |

Source

|

| Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B573181.png)

![3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione](/img/structure/B573184.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine](/img/structure/B573187.png)